cis-1,3-Dichlorocyclohexane
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Overview
Description
cis-1,3-Dichlorocyclohexane: is an organic compound with the molecular formula C₆H₁₀Cl₂ . It is a stereoisomer of 1,3-dichlorocyclohexane, where the two chlorine atoms are positioned on the same side of the cyclohexane ring, giving it the “cis” configuration. This compound is of interest in organic chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Epoxide Route: One common method for synthesizing cis-1,3-dichlorocyclohexane involves the reaction of 1,3-cyclohexadiene with chlorine gas, followed by the addition of water to form the corresponding epoxide.
Direct Chlorination: Another method involves the direct chlorination of cyclohexane in the presence of a catalyst such as iron(III) chloride.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chlorination processes, often using continuous flow reactors to maintain precise control over reaction conditions and to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: cis-1,3-Dichlorocyclohexane can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form cyclohexene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or ethanol are commonly used.
Elimination: Strong bases like potassium tert-butoxide in non-polar solvents such as dimethyl sulfoxide (DMSO) are typically employed.
Major Products:
Scientific Research Applications
cis-1,3-Dichlorocyclohexane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is studied for its potential use in the development of new materials with unique properties.
Biological Studies: Researchers use this compound to study the effects of chlorinated hydrocarbons on biological systems.
Mechanism of Action
The mechanism of action of cis-1,3-dichlorocyclohexane in chemical reactions involves the interaction of its chlorine atoms with nucleophiles or bases. The chlorine atoms act as leaving groups, facilitating substitution or elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
trans-1,3-Dichlorocyclohexane: This isomer has the chlorine atoms on opposite sides of the cyclohexane ring, resulting in different chemical and physical properties.
cis-1,2-Dichlorocyclohexane: Another isomer with chlorine atoms on adjacent carbon atoms in the cis configuration.
trans-1,2-Dichlorocyclohexane: This isomer has chlorine atoms on adjacent carbon atoms but in the trans configuration.
Uniqueness: cis-1,3-Dichlorocyclohexane is unique due to its specific spatial arrangement of chlorine atoms, which influences its reactivity and the types of reactions it can undergo. Its cis configuration makes it distinct from its trans counterpart, affecting its stability and the products formed in chemical reactions .
Properties
CAS No. |
24955-63-3 |
---|---|
Molecular Formula |
C6H10Cl2 |
Molecular Weight |
153.05 g/mol |
IUPAC Name |
(1S,3R)-1,3-dichlorocyclohexane |
InChI |
InChI=1S/C6H10Cl2/c7-5-2-1-3-6(8)4-5/h5-6H,1-4H2/t5-,6+ |
InChI Key |
HXWLCXAXTOJPJL-OLQVQODUSA-N |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)Cl)Cl |
Canonical SMILES |
C1CC(CC(C1)Cl)Cl |
Origin of Product |
United States |
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